

Z-VAD-FMK: A Technical Guide to the Pan-Caspase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. By binding to the catalytic site of caspases, a family of cysteine proteases central to the apoptotic signaling cascade, Z-VAD-FMK effectively blocks the induction of programmed cell death. Its broad-spectrum activity makes it an invaluable tool for investigating the roles of caspases in various physiological and pathological processes. This guide provides an in-depth overview of the chemical structure, properties, and biological actions of Z-VAD-FMK, including detailed experimental protocols and visualizations of the pathways it modulates.

Chemical Structure and Properties

Z-VAD-FMK is a synthetic tripeptide that has been modified to enhance its inhibitory activity and cell permeability. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus features a fluoromethylketone (FMK) moiety, which irreversibly binds to the active site of caspases. The O-methylation of the aspartic acid residue increases its stability and cell permeability.[1][2][3][4]

Table 1: Chemical Identifiers and Properties of Z-VAD-FMK



Property	Value
IUPAC Name	methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2- (phenylmethoxycarbonylamino)butanoyl]amino] propanoyl]amino]-4-oxopentanoate[5]
Synonyms	Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[3] [5]
CAS Number	187389-52-2[5][6][7]
Molecular Formula	C22H30FN3O7[1][7]
Molecular Weight	467.49 g/mol [5][6][7]
Appearance	White lyophilized solid or wax[1][7]
Purity	≥95%[4][6]
Solubility	Soluble in DMSO (e.g., to 10 mg/mL or 20 mM) [1][8]; Insoluble in water and ethanol[5]
Storage	Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. [9]
SMILES	CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(= O)CF)NC(=O)OCC1=CC=CC=C1[7]
InChI	InChI=1S/C22H30FN3O7/c1-13(2)19(26- 22(31)33-12-15-8-6-5-7-9-15)21(30)24- 14(3)20(29)25-16(17(27)11-23)10-18(28)32- 4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30) (H,25,29)(H,26,31)/t14-,16-,19-/m0/s1[7]

Biological Properties and Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the exception of caspase-2.[10] Caspases are a family of cysteine proteases that play a central



role in the execution phase of apoptosis.[10] They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.

The mechanism of inhibition involves the covalent binding of the fluoromethylketone group of Z-VAD-FMK to the catalytic cysteine residue in the active site of the caspase. This binding is irreversible and effectively blocks the protease activity of the enzyme.[2][10] By inhibiting multiple caspases, Z-VAD-FMK can block apoptosis induced by various stimuli that activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10]

The Caspase Signaling Cascade

Apoptosis is primarily executed through two major signaling pathways that converge on the activation of effector caspases.

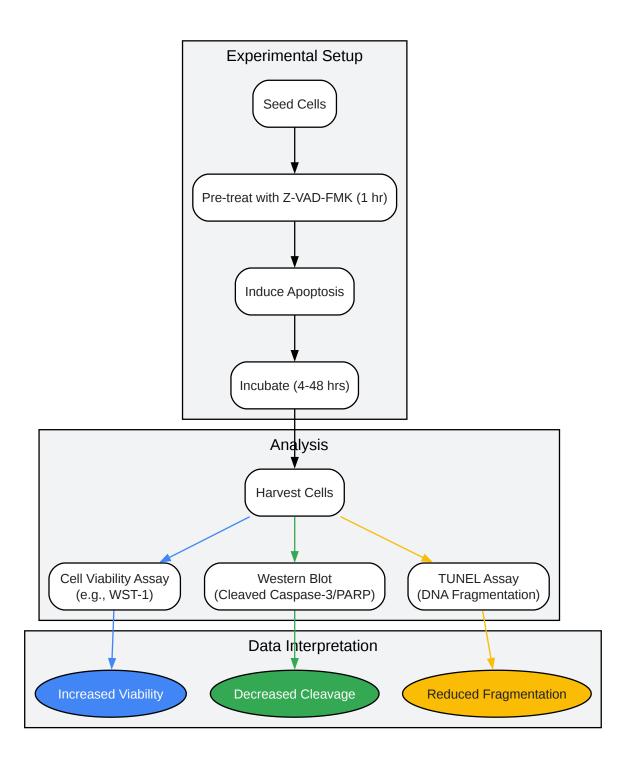
- Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., Fas, TNFR).[5][8]
 This leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspases, primarily pro-caspase-8.[5][8] Active caspase-8 then directly cleaves and activates effector caspases such as caspase-3.[11]
- Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[5][7] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator pro-caspase-9. [5][6] Active caspase-9 then activates effector caspases like caspase-3.

Z-VAD-FMK, as a pan-caspase inhibitor, can intercept this cascade at multiple points by inhibiting both initiator (caspase-8, caspase-9) and effector (caspase-3, caspase-6, caspase-7) caspases.









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